ラセミ体N-脱メチルダポキセチン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

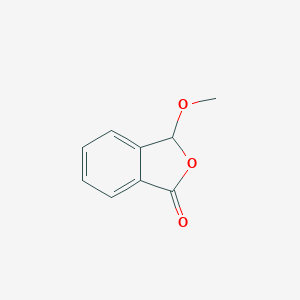

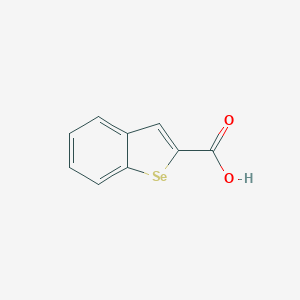

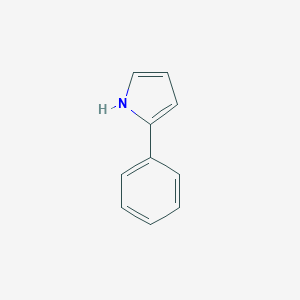

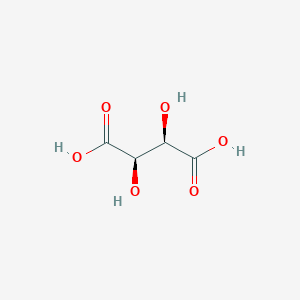

“rac N-Demethyl Dapoxetine” is a racemic metabolite of the SSRI Dapoxetine . It has the molecular formula C20H21NO .

Molecular Structure Analysis

The molecular structure of “rac N-Demethyl Dapoxetine” consists of 20 carbon atoms, 21 hydrogen atoms, and 1 nitrogen atom . The molecular weight is 291.39 .Chemical Reactions Analysis

The specific chemical reactions involving “rac N-Demethyl Dapoxetine” are not detailed in the search results. As a metabolite of Dapoxetine, it is likely involved in metabolic pathways in the body .Physical And Chemical Properties Analysis

The physical and chemical properties of “rac N-Demethyl Dapoxetine” include its molecular weight (291.39) and molecular formula (C20H21NO) . Further details about its physical and chemical properties are not provided in the search results.科学的研究の応用

脳卒中回復における神経保護剤

研究によると、ダポキセチンとその代謝物であるラセミ体N-脱メチルダポキセチンは、神経保護効果がある可能性があります。 Springer に掲載された研究では、ダポキセチンが炎症と酸化ストレスの調節を通じて、虚血性脳卒中モデルにおいて神経損傷を抑制し、機能的転帰を改善する可能性があることが示されています . この応用は、脳卒中回復の治療法を開発する上で重要となる可能性があります。

作用機序

Target of Action

rac N-Demethyl Dapoxetine is a racemic metabolite of the selective serotonin reuptake inhibitor (SSRI) Dapoxetine . As an SSRI, its primary target is the serotonin transporter (SERT), which is responsible for the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron. By inhibiting this transporter, SSRIs increase the extracellular level of the neurotransmitter serotonin, thereby enhancing serotonergic neurotransmission.

Pharmacokinetics

Dapoxetine is known to be rapidly absorbed and eliminated, with a half-life of approximately 1.5 hours

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

rac N-Demethyl Dapoxetine, as a metabolite of Dapoxetine, likely shares similar biochemical properties with its parent compound. Dapoxetine is known to interact with the serotonin transporter, inhibiting the reuptake of serotonin and thereby increasing its concentration in the synaptic cleft . This interaction with the serotonin transporter is likely to be a key biochemical property of rac N-Demethyl Dapoxetine.

Cellular Effects

The cellular effects of rac N-Demethyl Dapoxetine are not well-studied. Given its relationship to Dapoxetine, it may influence cell function by modulating serotonin signaling pathways. Increased serotonin levels can affect various cellular processes, including gene expression and cellular metabolism .

Molecular Mechanism

As a metabolite of Dapoxetine, it may exert its effects at the molecular level through interactions with the serotonin transporter, potentially inhibiting its function and leading to increased serotonin levels .

Dosage Effects in Animal Models

Studies on Dapoxetine have shown that it can have positive effects on post-stroke motor and cognitive function in rats .

Metabolic Pathways

The metabolic pathways involving rac N-Demethyl Dapoxetine are not well-characterized. Dapoxetine undergoes N-dealkylation, hydroxylation, N-oxidation and dearylation as the main metabolic reactions .

特性

IUPAC Name |

N-methyl-3-naphthalen-1-yloxy-1-phenylpropan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO/c1-21-19(17-9-3-2-4-10-17)14-15-22-20-13-7-11-16-8-5-6-12-18(16)20/h2-13,19,21H,14-15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCPPXXMPTQHFGC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60472441 |

Source

|

| Record name | rac N-Demethyl Dapoxetine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60472441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119357-18-5 |

Source

|

| Record name | rac N-Demethyl Dapoxetine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60472441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

acetic acid](/img/structure/B186533.png)

![N-[4-(2-chloroacetyl)phenyl]methanesulfonamide](/img/structure/B186543.png)